2-Bromo-4-chloro-5-(trifluoromethyl)pyridine

Chemoselectivity Cross-Coupling Synthetic Methodology

Researchers face limited options for polyhalogenated pyridines that allow true sequential, site-selective functionalization. This building block solves that by offering a reactivity gradient between C-2 (Br) and C-4 (Cl). - Enables independent variation of two molecular vectors via sequential Suzuki/Buchwald-Hartwig couplings, accelerating SAR studies. - Key scaffold for agrochemical & pharmaceutical lead optimization; avoids regioselectivity issues seen with mono-/di-halogenated analogs. - Reliable 98% purity supply with global logistics support ensures your synthetic route proceeds without interruption.

Molecular Formula C6H2BrClF3N
Molecular Weight 260.44 g/mol
CAS No. 1211587-96-0
Cat. No. B1403600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-5-(trifluoromethyl)pyridine
CAS1211587-96-0
Molecular FormulaC6H2BrClF3N
Molecular Weight260.44 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Br)C(F)(F)F)Cl
InChIInChI=1S/C6H2BrClF3N/c7-5-1-4(8)3(2-12-5)6(9,10)11/h1-2H
InChIKeyAMGWVRKDUHQDQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-chloro-5-(trifluoromethyl)pyridine Intermediate


2-Bromo-4-chloro-5-(trifluoromethyl)pyridine (CAS 1211587-96-0) is a polyhalogenated pyridine derivative, featuring a trifluoromethyl group at the 5-position, a chlorine at the 4-position, and a bromine at the 2-position. This specific substitution pattern, combined with the electron-withdrawing and lipophilic nature of the trifluoromethyl group, defines its utility as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals [1]. Its molecular weight is 260.44 g/mol and it is typically supplied at 95-98% purity . The presence of both bromine and chlorine enables sequential, site-selective functionalization, a key differentiator for complex molecule construction.

1
Polyhalogenated pyridine scaffold with C-2 bromine and C-4 chlorine for sequential cross-coupling
2
Suzuki-Miyaura coupling at the more reactive C-Br site first, then C-Cl functionalization
Differential C-Br vs C-Cl reactivity enables stepwise diversification
3
Trifluoromethyl group at C-5 provides lipophilic and electron-withdrawing character
Supports medicinal chemistry and agrochemical building-block workflows

Why 2-Bromo-4-chloro-5-(trifluoromethyl)pyridine Is Unique


The specific 2,4,5-substitution pattern of halogens in 2-Bromo-4-chloro-5-(trifluoromethyl)pyridine creates a unique reactivity profile that generic 'trifluoromethylpyridine' alternatives lack. The differential reactivity of C-Br versus C-Cl bonds is the cornerstone of its value, enabling precise, sequential cross-coupling reactions that are impossible with simpler mono- or di-halogenated analogs [1]. For instance, an alternative like 2-chloro-5-(trifluoromethyl)pyridine offers only a single site for functionalization, while a regioisomer like 2-bromo-5-chloro-4-(trifluoromethyl)pyridine (CAS 1188476-72-3) presents a different electronic and steric environment that alters reaction kinetics and product outcomes . This precludes simple interchangeability in any multi-step synthetic route.

Target Compound
2-Br,4-Cl,5-CF3 pyridine — two reactive sites enable sequential, site-selective functionalization
Mono-halogenated Alternative
2-Cl-5-CF3 pyridine offers only a single coupling site; multi-step diversification may not be supported
Target Compound
Distinct 2,4,5-substitution pattern defines electronic and steric environment for predictable reactivity
Regioisomer Alternative
2-Br,5-Cl,4-CF3 pyridine (CAS 1188476-72-3) presents a shifted substitution pattern; reaction kinetics and product outcomes may differ
Target Compound
Commercially supplied with defined purity specification for reproducible synthetic performance
Custom-synthesized Analog
Batch-to-batch purity may be undefined or variable; procurement risk may increase without verified CoA

Quantitative Evidence for 2-Bromo-4-chloro-5-(trifluoromethyl)pyridine


Site-Selective Functionalization

The primary differentiation for 2-Bromo-4-chloro-5-(trifluoromethyl)pyridine is its capacity for site-selective functionalization. In studies of polyhalogenated pyridines, the order of reactivity in palladium-catalyzed Suzuki-Miyaura reactions is well-established: C-Br bonds react significantly faster than C-Cl bonds [1]. This allows for the sequential installation of two distinct molecular fragments without the need for protecting groups or isolation of intermediates. This is a class-level inference supported by direct studies on analogous polyhalogenated pyridine systems, which demonstrate that the chemoselective outcome is highly dependent on the exact substitution pattern [2].

Site-Selective Coupling
Class-level
C-Br bond preferentially activated over C-Cl in Pd-catalyzed Suzuki-Miyaura reactions, enabling sequential two-step diversification without protecting groups
Supports sequential cross-coupling workflow design for complex molecule construction
Rate constants are substrate- and condition-dependent; direct compound-specific kinetic data not reported
Chemoselectivity Cross-Coupling Synthetic Methodology

Commercial Purity Profile

For procurement, purity is a critical quantifiable metric. Vendor analysis shows that 2-Bromo-4-chloro-5-(trifluoromethyl)pyridine is commercially available with a minimum purity specification of 95% or 98% . This is a key differentiator from non-commercial or custom-synthesized alternatives where batch-to-batch consistency and purity may be undefined or highly variable, impacting the reliability of downstream synthetic steps.

Commercial Purity
Data to verify
95–98% minimum purity specification reported across multiple suppliers, based on vendor Certificate of Analysis
Supports procurement specification review and batch-to-batch consistency assessment
Supplier-reported data; independent verification recommended for critical synthetic steps
Quality Control Procurement Specification Analytical Chemistry

Enhanced Lipophilicity and Metabolic Stability

The trifluoromethyl (-CF3) group is a well-established pharmacophore known for increasing metabolic stability and lipophilicity. This is a class-level inference: incorporating a -CF3 group onto a pyridine ring typically increases its Hansch lipophilicity parameter (π) by approximately +0.88 compared to a hydrogen atom [1]. This leads to improved membrane permeability and reduced oxidative metabolism in biological systems. While direct comparative data for this specific compound is not available in the open literature, this property is intrinsic to the trifluoromethylpyridine class and represents a key advantage over non-fluorinated pyridine analogs.

Lipophilicity (Hansch π)
Class-level
Trifluoromethyl group contributes approximately +0.88 to logP versus hydrogen (Δπ = +0.88)
Supports physicochemical property context for building-block selection in medicinal chemistry
Class-level inference; compound-specific logP and metabolic stability data not available in open literature
Physicochemical Properties Drug Design Lipophilicity

Application Scenarios for 2-Bromo-4-chloro-5-(trifluoromethyl)pyridine


Sequential Cross-Coupling for Drug Candidates

2-Bromo-4-chloro-5-(trifluoromethyl)pyridine is ideally suited for the construction of diverse libraries of drug-like molecules. Its primary application is as a scaffold in medicinal chemistry for the rapid generation of structure-activity relationship (SAR) data. Researchers can first perform a Suzuki-Miyaura coupling at the more reactive C-2 bromine position, then, in a subsequent step, functionalize the C-4 chlorine via a different cross-coupling methodology (e.g., Buchwald-Hartwig amination) or a nucleophilic aromatic substitution [1]. This allows for the independent variation of two molecular vectors, a key advantage for lead optimization.

Novel Pesticide and Herbicide Development

The trifluoromethylpyridine motif is a privileged structure in modern agrochemicals, present in several commercial fungicides and herbicides [1]. This compound serves as a crucial building block for exploring new bioactive molecules in this field. Its differentiated halogen pattern enables the introduction of diverse moieties that can modulate target binding, environmental fate, and overall efficacy. Its value lies in its potential to generate patentable, novel chemical entities with improved potency or selectivity compared to existing products [2].

Chemoselective Cross-Coupling Methodology

The unique C-Br and C-Cl differentiation in this compound makes it a valuable substrate for developing and testing new catalysts and methodologies for chemoselective cross-coupling reactions [1]. Researchers can use it as a challenging model system to investigate the activity and selectivity of novel palladium, nickel, or copper catalysts. Successfully achieving the desired sequential functionalization demonstrates the power and utility of a new synthetic method, making this compound a sought-after benchmark for methodology research.

Application
Selection Property
Validation Focus
Drug candidate SAR library construction
Site-selective reactivity profile with differentiated C-Br and C-Cl handles
Stepwise Suzuki-Miyaura then C-4 diversification verification
Agrochemical building-block research
Trifluoromethylpyridine scaffold with lipophilic and electron-withdrawing character
Target-binding modulation and physicochemical profile screening
Chemoselective cross-coupling methodology development
Differential C-Br/C-Cl reactivity as a challenging model substrate
Catalyst activity and selectivity benchmarking under defined conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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